molecular formula C16H17N3O4S B2753142 N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034536-83-7

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2753142
CAS No.: 2034536-83-7
M. Wt: 347.39
InChI Key: DMADDCDDRNSVEO-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features, including a tetrahydro-2H-thiopyran ring, a 1,2,4-oxadiazole ring, and a benzo[d][1,3]dioxole ring. These structural features suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and structural features. For example, the 1,2,4-oxadiazole ring is often involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is related to a family of substances that undergo synthesis processes to form various heterocyclic compounds. For instance, research into the synthesis of substituted benzamides and thiono-oxo-tetrahydroquinazolinyl benzamides showcases the chemical versatility and potential for modification within this chemical class (N. Chau, Y. Saegusa, Y. Iwakura, 1982).
  • Another study focused on the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones, highlighting the process of creating novel analogs with promising antibacterial activity, indicating the structural analogs' potential in drug discovery (M. Palkar et al., 2017).

Pharmacological Applications

  • Benzimidazole derivatives bearing acidic heterocycles have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds were prepared from key intermediates and demonstrated significant in vitro and in vivo activities, suggesting potential applications in treating cardiovascular diseases (Y. Kohara et al., 1996).
  • In the realm of anticancer research, a series of N-substituted benzamides were designed and synthesized, showing moderate to excellent anticancer activity against various cancer cell lines. This underscores the compound's relevance in developing new anticancer therapies (B. Ravinaik et al., 2021).

Antimicrobial and Antibacterial Activity

  • Synthesized compounds, including those related to the structure of interest, have been evaluated for their antimicrobial and antibacterial efficacy. Studies demonstrate that certain derivatives exhibit significant activity against bacterial strains, contributing to the field of antimicrobial drug development (Sailaja Rani Talupur et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and imidazoles, have been found to have diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Similar compounds like thiazoles and imidazoles have been reported to interact with various biological targets to exert their effects . The thiazole ring, for instance, is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can influence its pharmacokinetic properties .

Result of Action

Similar compounds have demonstrated significant anticonvulsant activity in the pentylenetetrazole model . Compounds 4a and 4n showed protection in the 6-Hz psychomotor seizure model .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its safety and potential applications .

Properties

IUPAC Name

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-16(11-1-2-12-13(7-11)22-9-21-12)17-8-14-18-15(19-23-14)10-3-5-24-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMADDCDDRNSVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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